molecular formula C14H17NO2 B15315184 1-(6-Methoxynaphthalen-2-yl)-2-(methylamino)ethan-1-ol

1-(6-Methoxynaphthalen-2-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B15315184
M. Wt: 231.29 g/mol
InChI Key: GYYWNVFJWYFHMK-UHFFFAOYSA-N
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Description

1-(6-Methoxynaphthalen-2-yl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxynaphthalen-2-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-2-naphthol and 2-chloro-N-methylethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxynaphthalen-2-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehydes, while reduction may produce secondary amines.

Scientific Research Applications

1-(6-Methoxynaphthalen-2-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It may be used as a precursor for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It may be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)-2-(methylamino)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of specific receptors in biological systems.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxynaphthalen-2-yl)-2-aminoethanol: Similar structure but lacks the methyl group on the amino moiety.

    1-(6-Methoxynaphthalen-2-yl)-2-(dimethylamino)ethan-1-ol: Contains an additional methyl group on the amino moiety.

Uniqueness

1-(6-Methoxynaphthalen-2-yl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C14H17NO2/c1-15-9-14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-8,14-16H,9H2,1-2H3

InChI Key

GYYWNVFJWYFHMK-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O

Origin of Product

United States

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